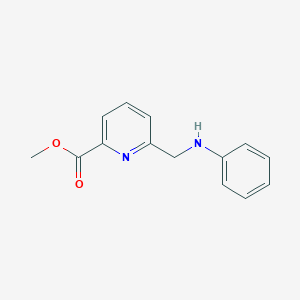

Methyl 6-((phenylamino)methyl)picolinate

CAS No.: 1793069-79-0

Cat. No.: VC2750360

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1793069-79-0 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | methyl 6-(anilinomethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |

| Standard InChI Key | JRJSBIFUZHMQHR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 |

Introduction

Potential Applications

While specific research on Methyl 6-((phenylamino)methyl)picolinate is scarce, compounds with similar structures have shown potential in various biological applications:

-

Antitumor Activity: Derivatives of picolinic acid have been explored for their antitumor properties. For example, N-methylpicolinamide-4-thiol derivatives have demonstrated potent antiproliferative activities against several cancer cell lines .

-

Cardiovascular Disease (CVD): Other picolinate derivatives, like methyl 5-((cinnamoyloxy)methyl)picolinate, have been investigated for their potential in targeting CVD by interacting with multiple enzymes .

Synthesis and Characterization

The synthesis of similar compounds often involves multi-step reactions starting from picolinic acid derivatives. For instance, the synthesis of N-methylpicolinamide derivatives involves treating picolinic acid with thionyl chloride followed by reaction with methylamine . Characterization typically includes spectroscopic methods like NMR, IR, and mass spectrometry.

Future Research Directions

Given the limited information available on Methyl 6-((phenylamino)methyl)picolinate, future research should focus on its synthesis, biological evaluation, and potential applications. This could involve:

-

Synthetic Methodology: Developing efficient synthetic routes to obtain the compound in high yield.

-

Biological Screening: Evaluating its activity against various biological targets, such as enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume